molecular formula C8H11Cl2FN2 B1421190 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl CAS No. 1073372-11-8

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Cat. No.: B1421190
CAS No.: 1073372-11-8
M. Wt: 225.09 g/mol
InChI Key: OFSNDJQJIDJNRH-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl (CAS 1073372-11-8) is a pyridine derivative featuring a chloro group at position 5, a fluoro group at position 3, and an N-propylamino substituent at position 2, with a hydrochloride salt counterion. Its molecular formula is C₈H₁₁Cl₂FN₂.

Synthesis: The compound is synthesized via catalytic hydrogenation of tris-N-cyanoethyl intermediates using Raney-Ni under hydrogenation conditions, yielding N-propylamino derivatives in near-quantitative yields . This method highlights the efficiency of cyanoethylation followed by reduction for introducing alkylamino groups.

Properties

IUPAC Name

5-chloro-3-fluoro-N-propylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2.ClH/c1-2-3-11-8-7(10)4-6(9)5-12-8;/h4-5H,2-3H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNDJQJIDJNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674389
Record name 5-Chloro-3-fluoro-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-11-8
Record name 5-Chloro-3-fluoro-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with N-propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .

Scientific Research Applications

Anticancer Activity

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl has been explored for its potential as an inhibitor of various kinases involved in cancer progression. Notably, it has been studied as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK9, which plays a crucial role in cell cycle regulation and transcriptional control.

Case Study Example :
A study demonstrated that derivatives of this compound exhibited enhanced selectivity and potency against CDK9 compared to traditional inhibitors. The research indicated an improved antiproliferative activity in tumor cell lines such as HeLa, making it a candidate for further development in cancer therapeutics .

Inhibition of Polo-like Kinase 1

Research has shown that this compound can serve as a scaffold for the development of inhibitors targeting Polo-like kinase 1 (Plk1), which is often overexpressed in various cancers. Structure-activity relationship studies have identified modifications to the compound that significantly enhance its inhibitory activity against Plk1 .

CompoundIC50 (μM)Target
This compound<10Plk1

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria and parasites. Its structural features allow it to interact effectively with biological targets involved in resistance mechanisms.

Case Study Example :
In a series of tests against Plasmodium falciparum, derivatives of this compound showed promising results in overcoming drug resistance, indicating its potential use in developing new antimalarial agents .

Comparison with Similar Compounds

Substituent Variations in Amino Groups

Compound Name CAS Number Molecular Formula Substituent Synthesis Method Availability
5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl 1073372-11-8 C₈H₁₁Cl₂FN₂ N-propylamino Catalytic hydrogenation of cyanoethyl intermediates Discontinued
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine HCl 1073372-10-7 C₈H₁₁Cl₂FN₂ N-isopropylamino Likely similar to N-propyl analog, with isopropylamine substitution Available (95% purity)
5-Chloro-2-cyclopropylamino-3-fluoropyridine HCl 1073372-09-4 C₈H₉Cl₂FN₂ N-cyclopropylamino Nucleophilic substitution with cyclopropylamine Discontinued

Key Findings :

  • The N-cyclopropylamino group introduces steric rigidity and electronic effects due to the cyclopropane ring, which may influence binding affinity in pharmaceutical applications .
  • Synthetic Efficiency :
    • The N-propyl derivative achieves near-quantitative yields via catalytic hydrogenation, whereas cyclopropane-containing analogs may require alternative routes (e.g., nucleophilic substitution) .

Commercial and Practical Considerations

  • Pricing : While direct pricing data for the target compound is unavailable, structurally related pyridine derivatives (e.g., 3-chloromethyl-5-iodopyridine•HCl) are priced at $240–$3,000 depending on quantity, suggesting similar cost structures for halogenated pyridines .
  • Stability and Handling : The hydrochloride salt form improves stability, a feature shared across all analogs .

Broader Context: Pyridine Derivatives in Research

  • Complex Derivatives : Compounds like 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-82-2) demonstrate expanded applications in medicinal chemistry due to fused pyrazolo-pyridine systems, though their structural complexity limits direct comparison .

Biological Activity

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. Relevant research findings, case studies, and data tables are included to provide a comprehensive overview.

Structure and Composition

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₃ClF₁N₂
  • Molecular Weight : 192.66 g/mol
  • CAS Number : 1073372-11-8

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in water

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Its structural features suggest potential activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological diseases and disorders.

Pharmacological Studies

  • Anticancer Activity : A study explored the compound's inhibitory effects on Polo-like kinase 1 (Plk1), a target in cancer therapy. The findings showed that derivatives of the compound could effectively inhibit Plk1 with low nanomolar affinity, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : The compound's interaction with nAChRs was evaluated through various in vitro assays. It demonstrated selective binding affinity to nAChR subtypes, which are crucial for cognitive functions and may play a role in Alzheimer's disease and other neurodegenerative conditions .
  • Cardiovascular Effects : Preliminary investigations into the cardiovascular implications of the compound revealed that modifications to its structure could mitigate adverse effects while maintaining efficacy in lowering blood pressure in animal models .

Case Study 1: Anticancer Efficacy

In a recent preclinical study, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine was tested against human cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 4.5 μM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance synaptic plasticity and improve cognitive function in rodent models, suggesting therapeutic possibilities for conditions such as Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, and what are the critical reaction steps?

  • Methodological Answer : A multi-step synthesis can be employed, starting with halogenated pyridine precursors. For example, 3-iodo-6-chloropyridine derivatives (as described for 2-chloro-5-hydroxypyridine synthesis ) can be modified by introducing fluorine via nucleophilic aromatic substitution. The N-propylamino group is introduced via Buchwald–Hartwig amination or reductive amination, followed by HCl salt formation. Key steps include optimizing reaction temperature and catalysts (e.g., Pd-based catalysts) for regioselective functionalization. Purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (with DEPT/HSQC) to confirm substitution patterns and amine protonation states. For example, coupling constants in aromatic regions distinguish chloro and fluoro substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., Cl and F isotopes).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond angles and protonation states, as seen in related pyridine derivatives .
  • Elemental Analysis : Confirms stoichiometry of the HCl salt.

Q. How are solubility and stability profiles determined for this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Polar aprotic solvents (e.g., DMSO) are used for stock solutions.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Hydrolytic stability is assessed by tracking decomposition products in aqueous buffers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound and its derivatives?

  • Methodological Answer :
  • Molecular Docking : Tools like MOE (Molecular Operating Environment) model interactions with target proteins (e.g., kinases). Protonation states of the pyridine ring and amine group are optimized for docking accuracy.
  • QSAR Modeling : Correlate electronic properties (Hammett σ constants for Cl/F substituents) with activity data from analogs .
  • MD Simulations : Assess binding stability in physiological conditions using force fields like AMBER or CHARMM .

Q. What strategies address regioselectivity challenges during the introduction of multiple halogen substituents on the pyridine ring?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control halogenation sites, as demonstrated in 5-chloro-2-hydroxypyridine synthesis .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize fluorination or chlorination .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling reactions ensure selective N-propylamination without disturbing existing halogens .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and NOESY differentiate between overlapping signals (e.g., distinguishing NH protons from aromatic protons in DMSO-d₆) .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in the propylamino group).
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace protonation states .

Q. What are the mechanisms of toxicity for halogenated pyridine derivatives, and how are they assessed preclinically?

  • Methodological Answer :
  • In Vitro Assays : Evaluate mitochondrial toxicity (MTT assay) and CYP450 inhibition in hepatocytes.
  • Reactive Metabolite Screening : Use glutathione-trapping assays to detect electrophilic intermediates formed via metabolic oxidation .
  • In Vivo Studies : Rodent models assess acute toxicity (LD₅₀) and organ-specific effects (histopathology of liver/kidneys) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar halogenated pyridines?

  • Methodological Answer :
  • Reaction Parameter Optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. Xantphos), solvents (DMF vs. THF), and temperatures to identify reproducibility issues .
  • Byproduct Analysis : Use LC-MS to trace side reactions (e.g., dehalogenation or dimerization) that reduce yields .
  • Cross-Validation : Compare synthetic protocols from independent studies (e.g., iodine vs. chlorine substitution kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl
Reactant of Route 2
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5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

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